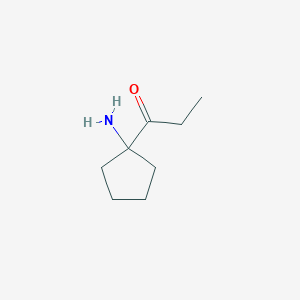

1-(1-Aminocyclopentyl)propan-1-one

Description

1-(1-Aminocyclopentyl)propan-1-one is a ketone derivative featuring a cyclopentane ring substituted with an amino group at the 1-position and a propan-1-one moiety. The cyclopentane ring provides conformational rigidity, and the amino group may facilitate interactions with biological targets or serve as a site for further functionalization. Its propan-1-one group is common in bioactive molecules, such as anti-inflammatory agents (e.g., ibuprofen derivatives) and flavoring compounds .

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(1-aminocyclopentyl)propan-1-one |

InChI |

InChI=1S/C8H15NO/c1-2-7(10)8(9)5-3-4-6-8/h2-6,9H2,1H3 |

InChI Key |

UVSCMYBDMIBAFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1(CCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopentyl)propan-1-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. One common method includes the reductive amination of cyclopentanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production of 1-(1-Aminocyclopentyl)propan-1-one may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopentyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the carbonyl group can yield secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Acyl chlorides or anhydrides are often employed for amide formation.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Secondary alcohols.

Substitution: Amides, substituted amines.

Scientific Research Applications

1-(1-Aminocyclopentyl)propan-1-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and as a potential ligand in receptor studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance electrophilicity at the ketone, improving coupling reaction yields .

- Heterocyclic Substituents (e.g., thiophene): Moderate yields due to competing electronic effects .

Biological Activity

1-(1-Aminocyclopentyl)propan-1-one is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound 1-(1-Aminocyclopentyl)propan-1-one has the molecular formula C9H13NO and a molecular weight of approximately 155.21 g/mol. It features a cyclopentane ring with an amino group and a propanone functional group, which contributes to its reactivity and interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 155.21 g/mol |

| Functional Groups | Amino, Ketone |

| Structural Characteristics | Cyclopentane ring |

The biological activity of 1-(1-Aminocyclopentyl)propan-1-one is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins, influencing their conformation and function. Additionally, the carbonyl group in the propanone moiety is capable of participating in nucleophilic attacks, allowing for covalent interactions with enzymes and receptors.

Key Mechanisms:

- Hydrogen Bonding: The amino group facilitates interactions with biomolecules.

- Covalent Bonding: The carbonyl group can react with nucleophilic sites on proteins.

- Electrostatic Interactions: The charged nature of the amino group enhances binding affinity to certain receptors.

Enzyme Interaction Studies

Research has indicated that 1-(1-Aminocyclopentyl)propan-1-one can modulate enzyme activity, making it a valuable tool in biochemical assays. Its structural features allow it to act as a competitive inhibitor or an allosteric modulator depending on the target enzyme.

Pharmacological Properties

The compound has been explored for its potential therapeutic applications, particularly in:

- Neuropharmacology: Investigations into its effects on neurotransmitter systems suggest possible anxiolytic or antidepressant properties.

- Antimicrobial Activity: Preliminary studies indicate that it may possess antibacterial properties, although further research is needed to elucidate these effects.

Study 1: Enzyme Modulation

A recent study examined the effects of 1-(1-Aminocyclopentyl)propan-1-one on specific enzyme pathways involved in metabolic processes. Results demonstrated that the compound inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that 1-(1-Aminocyclopentyl)propan-1-one exhibited significant antibacterial activity, particularly against Gram-positive bacteria, supporting its potential use in developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(1-Aminocyclopentyl)propan-1-one, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Aminocyclopentyl)propan-1-one | C9H13NO | Potential receptor agonist |

| 1-(2-Aminocyclopentyl)propan-1-one | C9H13NO | Different amino positioning |

| 1-(1-Aminocyclopentyl)propan-2-one | C9H13NO | Structural isomer with distinct properties |

This table highlights how variations in substitution patterns influence biological activity and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.